Cyclopentenecarbonyl chloride
Overview
Description
Cyclopentenecarbonyl chloride is an organic compound with the molecular formula C6H9ClO. It is a colorless to yellow liquid that is sensitive to moisture and reacts with water. This compound is primarily used in organic synthesis, particularly in the preparation of various derivatives and intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentenecarbonyl chloride can be synthesized through the reaction of cyclopentanecarboxylic acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride, resulting in the formation of this compound and the release of sulfur dioxide and hydrogen chloride gases.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and efficient distillation systems to ensure the purity of the final product. The reaction conditions are carefully controlled to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Cyclopentenecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form cyclopentanecarboxylic acid and hydrogen chloride.
Reduction: It can be reduced to cyclopentylmethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form amides.
Alcohols: Requires the presence of a base to form esters.
Thiols: Reacts readily to form thioesters.
Water: Hydrolysis occurs readily, especially in the presence of a base.
Major Products Formed:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Cyclopentanecarboxylic Acid: Formed from hydrolysis.
Scientific Research Applications
Cyclopentenecarbonyl chloride is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for proteomics research.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of cyclopentenecarbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various synthetic transformations, where the compound acts as an acylating agent, transferring the cyclopentenecarbonyl group to nucleophiles.
Comparison with Similar Compounds
Cyclopentanecarbonyl chloride: Similar in structure but with a different ring size.
Cyclohexanecarbonyl chloride: Contains a six-membered ring instead of a five-membered ring.
Cyclobutanecarbonyl chloride: Contains a four-membered ring.
Uniqueness: Cyclopentenecarbonyl chloride is unique due to its five-membered ring structure, which imparts distinct reactivity and steric properties compared to its analogs. This uniqueness makes it valuable in the synthesis of specific organic compounds where the ring size and reactivity play a crucial role.
Properties
IUPAC Name |
cyclopentene-1-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO/c7-6(8)5-3-1-2-4-5/h3H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRHYURICVZODA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462544 | |
Record name | cyclopentenecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59253-90-6 | |
Record name | cyclopentenecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the vinylcyclopropane-cyclopentene rearrangement described in the research?
A1: The research article [] highlights a synthetically useful method to produce 2-arylcyclopent-3-enecarboxylates from 2-(2-arylvinyl)cyclopropanecarbonyl chlorides. This rearrangement, facilitated by Lewis acids under mild conditions, provides access to valuable cyclopentenecarbonyl chloride intermediates. While the article doesn't delve into the specific applications of the final ester products, these structural motifs are found in various natural products and pharmaceuticals, suggesting potential applications in organic synthesis.
Q2: Could you elaborate on the role of Lewis acids in this specific rearrangement reaction?
A2: Lewis acids act as catalysts in the vinylcyclopropane-cyclopentene rearrangement. [] They coordinate to the carbonyl oxygen of the 2-(2-arylvinyl)cyclopropanecarbonyl chloride, making the carbon atom more electrophilic. This facilitates the ring-opening of the cyclopropane ring and subsequent rearrangement to form the cyclopentene ring. The choice of Lewis acid can impact the reaction rate and yield.
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